molecular formula C17H20N2O B14277812 Benzamide, N-[4-(phenylamino)butyl]- CAS No. 163979-84-8

Benzamide, N-[4-(phenylamino)butyl]-

Cat. No.: B14277812
CAS No.: 163979-84-8
M. Wt: 268.35 g/mol
InChI Key: PPGOIRIRGDQHCS-UHFFFAOYSA-N
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Description

Contextualization within the Benzamide (B126) Class of Organic Compounds

Benzamide derivatives are a well-established and significant class of compounds in medicinal chemistry, known for their wide array of pharmacological activities. This diverse group of molecules, characterized by a benzene (B151609) ring attached to an amide functional group, has been the subject of extensive research, leading to the development of numerous therapeutic agents. researchgate.net The versatility of the benzamide scaffold allows for a high degree of structural modification, enabling the fine-tuning of their biological and pharmacokinetic properties.

The significance of benzamide derivatives spans a multitude of therapeutic areas. They have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents. researchgate.net Furthermore, research has demonstrated their potential as anticonvulsants, anti-inflammatory agents, analgesics, antidepressants, and antitumor agents. researchgate.netnih.gov The ability of the benzamide structure to interact with various biological targets, including enzymes and receptors, underscores its importance as a privileged scaffold in drug discovery. nih.gov

The benzamide moiety itself plays a crucial role in the biological activity of these molecules. The amide bond is a key structural feature in many biologically active compounds and is involved in essential molecular interactions. researchgate.net The hydrogen bonding capabilities of the amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, are critical for binding to biological targets such as proteins and enzymes.

This moiety can serve as a central scaffold or a key pharmacophore that orients other functional groups in a specific spatial arrangement to achieve optimal interaction with a biological receptor. The aromatic ring of the benzamide can engage in various non-covalent interactions, including van der Waals forces and pi-stacking, further contributing to binding affinity and specificity. The prevalence of the benzamide motif in numerous approved drugs and clinical candidates is a testament to its utility and importance in the design of bioactive molecules. researchgate.net

Importance of N-Substituted Phenylamino (B1219803) Alkyl Chains in Compound Design

The N-substituted phenylamino alkyl chain is another critical component of N-[4-(phenylamino)butyl]benzamide that holds considerable importance in compound design. This structural motif, consisting of a phenylamino group linked to an alkyl chain, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The nature of the alkyl chain, including its length and flexibility, can impact the molecule's ability to adopt a conformation suitable for binding to its target.

Research Scope and Focus of the Outline

This article focuses exclusively on the chemical compound N-[4-(phenylamino)butyl]benzamide. The scope is strictly limited to the topics outlined: its contextualization within the benzamide class, the significance of its constituent chemical moieties in medicinal chemistry, and a summary of its known properties.

It is important to note that while the benzamide class of compounds is extensively studied, publicly available research specifically detailing the synthesis, biological activity, and detailed research findings for N-[4-(phenylamino)butyl]benzamide is limited. Therefore, this article will present the available information on the target compound and will draw upon the broader knowledge of related benzamide derivatives and N-phenylaminoalkyl structures to provide a comprehensive understanding of its potential within the field of chemical biology. The discussion of related compounds serves to illustrate the potential areas of investigation and the possible significance of N-[4-(phenylamino)butyl]benzamide, while clearly acknowledging the absence of specific data for this particular molecule.

Illustrative Data from Related Benzamide Derivatives

To provide context for the potential biological activity of N-[4-(phenylamino)butyl]benzamide, the following table presents data from a study on N-substituted benzamide derivatives evaluated for their antitumor activity. It is crucial to understand that this data is for related compounds and not for N-[4-(phenylamino)butyl]benzamide itself.

In Vitro Anti-proliferative Activity (IC50, μM) of Selected N-Substituted Benzamide Derivatives researchgate.net
CompoundR GroupMCF-7MDA-MB-231K562A549
MS-275 (Entinostat)3-pyridyl1.45 ± 0.121.89 ± 0.150.78 ± 0.061.23 ± 0.11
Compound 13h2-aminophenyl0.89 ± 0.071.12 ± 0.090.56 ± 0.040.98 ± 0.08
Compound 13k2-hydroxyphenyl1.12 ± 0.091.43 ± 0.110.65 ± 0.051.05 ± 0.09

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163979-84-8

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N-(4-anilinobutyl)benzamide

InChI

InChI=1S/C17H20N2O/c20-17(15-9-3-1-4-10-15)19-14-8-7-13-18-16-11-5-2-6-12-16/h1-6,9-12,18H,7-8,13-14H2,(H,19,20)

InChI Key

PPGOIRIRGDQHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCNC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N 4 Phenylamino Butyl Benzamide and Analogues

General Strategies for Amide Bond Formation in Benzamide (B126) Synthesis

The amide bond is a critical functional group in a vast array of molecules, from natural products to pharmaceuticals. Its synthesis has been extensively studied, leading to a variety of reliable methods.

The most direct approach to forming an amide is the condensation reaction between a carboxylic acid and an amine. However, this reaction is inherently challenging because the acidic carboxylic acid and the basic amine tend to form a highly unreactive ammonium (B1175870) carboxylate salt. semanticscholar.org To overcome this, the reaction typically requires heating the salt to temperatures above 100°C to drive off water and form the amide bond. semanticscholar.org

Due to these severe conditions, direct thermal condensation is often not suitable for complex molecules with sensitive functional groups. google.com Alternative methods using metal-based catalysts, such as those involving boron or titanium compounds, have been developed to facilitate direct amidation under milder conditions. wikipedia.org These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

To circumvent the high temperatures of direct condensation, a wide array of coupling reagents have been developed to activate the carboxylic acid. frontiersin.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a reactive intermediate in situ that is readily attacked by the amine. chemicalbook.com This approach is one of the most common and versatile methods for amide bond formation. google.com

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are classic examples. DCC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then acylated by the amine. semanticscholar.orgrsc.org A significant advantage of using coupling reagents is the mild reaction conditions, which preserve the integrity of stereocenters and are compatible with a wide range of functional groups. wikipedia.org Modern advancements have led to the development of numerous phosphonium- and uronium-based reagents that offer high efficiency, fast reaction times, and suppression of side reactions like racemization. rsc.org

Table 1: Common Coupling Reagents in Amide Synthesis

Reagent Class Example(s) Byproduct Characteristics Key Features
Carbodiimides DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) DCC forms an insoluble urea; EDC forms a water-soluble urea. Widely used, cost-effective. Byproduct removal can be simple (filtration for DCC, aqueous workup for EDC).
Phosphonium Salts BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP Hexamethylphosphoramide (HMPA, from BOP, a carcinogen), water-soluble phosphine (B1218219) oxides. High reactivity, effective for sterically hindered substrates.
Uronium/Aminium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU Water-soluble tetramethylurea. Very efficient, fast reactions, low racemization, particularly with additives like HOAt.

| Triazine Derivatives | CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine), DMTMM | N-methylmorpholine hydrochloride. | Stable, crystalline reagents. DMTMM can be used in aqueous/alcoholic solvents. semanticscholar.org |

Targeted Synthetic Routes towards N-[4-(phenylamino)butyl]benzamide Scaffolds

The synthesis of the specific target molecule, N-[4-(phenylamino)butyl]benzamide, requires the preparation of the key intermediate, N-phenylbutane-1,4-diamine. This intermediate contains both the aniline (B41778) moiety and the butyl chain with a terminal primary amine ready for acylation.

The key intermediate, N¹-phenylbutane-1,4-diamine, is a commercially available building block, which provides the most direct route to the target molecule. achemblock.com However, if a de novo synthesis is required, several established methodologies in organic chemistry can be employed.

One prominent method is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgnih.gov In a potential synthetic route, aniline could be coupled with a protected 4-halobutylamine, such as N-(4-bromobutyl)phthalimide. The palladium catalyst, in concert with a suitable phosphine ligand and a base, would facilitate the formation of the N-phenyl bond. wikipedia.org Subsequent deprotection of the phthalimide (B116566) group, typically with hydrazine, would then liberate the primary amine to yield N-phenylbutane-1,4-diamine.

Another viable approach is reductive amination . wikipedia.org This reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in the same pot to the corresponding amine. wikipedia.orgrsc.org For this synthesis, aniline could be reacted with a suitable four-carbon aldehyde bearing a protected amine function (e.g., 4-(boc-amino)butanal). The reaction, carried out in the presence of a mild reducing agent like sodium triacetoxyborohydride, would form the N-phenyl bond. wikipedia.org A final deprotection step would yield the desired diamine intermediate.

With the N-phenylbutane-1,4-diamine intermediate in hand, the final step is the formation of the benzamide bond. This is a selective N-acylation reaction. Given the two amine groups in the intermediate—a secondary aniline and a primary alkyl amine—the primary amine is significantly more nucleophilic and will react preferentially under standard acylation conditions.

A common and effective method is to react the diamine with benzoyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). derpharmachemica.comgoogle.com The base neutralizes the hydrochloric acid byproduct generated during the reaction. derpharmachemica.com The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) or THF at controlled temperatures.

Alternatively, the benzamide can be formed by coupling the diamine with benzoic acid using one of the coupling reagents discussed previously (Section 2.1.2.), such as EDC or HATU. This method avoids the use of a reactive acid chloride and often proceeds under very mild conditions with high yields.

Table 2: Proposed Synthesis of N-[4-(phenylamino)butyl]benzamide

Step Reactants Reagents/Conditions Product
1 N-phenylbutane-1,4-diamine, Benzoyl chloride Triethylamine, Dichloromethane, 0°C to RT Benzamide, N-[4-(phenylamino)butyl]-

| (Alternative) | N-phenylbutane-1,4-diamine, Benzoic acid | EDC, HOBt, DMF, RT | Benzamide, N-[4-(phenylamino)butyl]- |

Derivatization Approaches for Structural Diversification

The synthetic framework for N-[4-(phenylamino)butyl]benzamide allows for straightforward derivatization to create a library of structurally diverse analogues. Modifications can be systematically introduced at two key positions: the benzamide ring and the aniline ring.

Structural diversification is achieved by simply substituting the starting materials in the established synthetic route.

Benzamide Moiety Modification : To generate analogues with different substituents on the benzamide ring, substituted benzoic acids or benzoyl chlorides can be used in the final acylation step. For example, using 4-methoxybenzoyl chloride would yield N-[4-(phenylamino)butyl]-4-methoxybenzamide, while 4-nitrobenzoyl chloride would produce N-[4-(phenylamino)butyl]-4-nitrobenzamide. This allows for the exploration of electronic and steric effects on the molecule's properties.

Aniline Moiety Modification : To modify the aniline portion of the molecule, a substituted aniline can be used in the initial synthesis of the diamine intermediate (as described in 2.2.1). For instance, starting with 4-chloroaniline (B138754) instead of aniline would, after the synthetic sequence, lead to the final product N-[4-((4-chlorophenyl)amino)butyl]benzamide. This strategy enables the introduction of a wide variety of functional groups onto the aniline ring.

Table 3: Examples of Structural Derivatization

Target Moiety Variable Starting Material Resulting Analogue Structure
Benzamide Ring 4-Methoxybenzoic acid N-[4-(phenylamino)butyl]-4-methoxybenzamide
Benzamide Ring 4-Chlorobenzoyl chloride 4-Chloro-N-[4-(phenylamino)butyl]benzamide
Aniline Ring 4-Fluoroaniline N-[4-((4-fluorophenyl)amino)butyl]benzamide

| Aniline Ring | 3-Methoxyaniline | N-[4-((3-methoxyphenyl)amino)butyl]benzamide |

Modifications on the Terminal Phenyl Ring

Modifications to the terminal phenyl ring of the phenylamino (B1219803) group are critical for tuning the electronic and lipophilic properties of the molecule. Synthetic strategies typically begin with a substituted aniline or nitrobenzene. For example, a general route involves the acylation of a substituted p-nitroaniline with benzoyl chloride, followed by the reduction of the nitro group to an amine. researchgate.net This amino group can then be further functionalized before or after the introduction of the butyl chain.

Table 1: Synthetic Yields of N-Aryl Benzamide Analogues with Substitutions on the Terminal Phenyl Ring
Substituent on Terminal Phenyl RingBenzamide MoietyReported Yield (%)Reference
4-Bromo4-Hydroxybenzamide60% nanobioletters.com
4-Chloro4-Hydroxybenzamide72% nanobioletters.com
4-Nitro4-Hydroxybenzamide83% nanobioletters.com
4-MethylBenzamide80% nanobioletters.com
4-BromoBenzamide72% nanobioletters.com
4-ChloroBenzamide75% nanobioletters.com

Alkyl Chain Length and Substitution Variations

Varying the length and substitution pattern of the alkyl linker between the two nitrogen atoms is a key strategy for altering the conformational flexibility and spacing of the terminal aromatic groups. Synthesizing analogues with different chain lengths, such as propyl or pentyl linkers instead of the butyl chain, typically involves starting with the corresponding α,ω-diaminoalkane. mdpi.com

Substitution on the alkyl chain introduces chirality and additional functional groups. A notable example is the synthesis of N-[4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]benzamide analogues. niscpr.res.inresearchgate.net The synthesis for these compounds often starts with a protected aminophenol, which is reacted with epichlorohydrin (B41342) to introduce a reactive epoxypropoxy side chain. Subsequent reaction with an amine, like isopropylamine (B41738) or tert-butylamine (B42293), opens the epoxide ring and introduces the desired substitution onto the linker. niscpr.res.inresearchgate.net This approach allows for the incorporation of hydroxyl and secondary amino groups along the chain, significantly increasing the structural complexity and potential for new molecular interactions. Other research has demonstrated the synthesis of related structures with longer N-alkyl chains, such as N-octyl substituents, highlighting the adaptability of these synthetic routes. nih.gov

Substituent Effects on Synthetic Yields and Reaction Pathways

Substituents on the aromatic rings and the alkyl chain can exert profound effects on both the final yield of the product and the reaction pathways taken during the synthesis. The electronic nature of these groups is a primary determinant of reactivity.

As shown in Table 1, the yield of N-aryl benzamides can be influenced by the substituent on the terminal phenyl ring. For instance, in the synthesis of 4-hydroxy-N-phenylbenzamide analogues, an electron-withdrawing nitro group at the para-position resulted in a high yield of 83%, whereas a weakly deactivating bromo group gave a lower yield of 60%. nanobioletters.com This suggests that the electronic properties of the starting aniline can influence the efficiency of the acylation reaction. While some studies have noted that certain groups like chlorine or nitro substituents can negatively impact biological activity, they are clearly synthetically accessible. nih.govresearchgate.net

Substituents can also dramatically alter the course of a reaction, leading to unexpected products. A compelling example is found in the synthesis of side-chain-substituted analogues. When N-[4-(2,3-epoxypropoxy)phenyl]phthalimide is reacted with isopropylamine, the intended nucleophilic attack on the epoxide is accompanied by an unexpected opening of the phthalimide ring, resulting in a N-[4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]-2-isopropylcarbamoylbenzamide. niscpr.res.inresearchgate.net However, when the bulkier tert-butylamine is used as the nucleophile, the desired reaction occurs without phthalimide ring opening, yielding N-[4-(3-tert-butylamino-2-hydroxypropoxy)phenyl]phthalimide. niscpr.res.inresearchgate.net This demonstrates how a subtle change in a reagent—in this case, the steric bulk of the amine—can redirect the reaction pathway, highlighting the sensitive interplay between reactants and reaction conditions.

Molecular and Cellular Mechanisms of Action

Interaction with Biological Targets: General Modulatory and Inhibitory Roles

The versatility of the benzamide (B126) structure allows for the synthesis of a wide array of derivatives with the ability to interact with a multitude of biological targets. These interactions can lead to either the modulation or inhibition of the target's function, forming the basis of their therapeutic potential.

Enzyme Inhibition and Receptor Modulation by Benzamide Derivatives

Benzamide derivatives are a well-established class of compounds known for their capacity to inhibit a variety of enzymes and modulate the activity of different receptors. The core benzamide structure can be chemically modified at various positions, allowing for the fine-tuning of its affinity and selectivity towards specific biological targets. These modifications often involve the introduction of different substituents on the phenyl ring or the amide nitrogen, leading to a diverse library of compounds with a wide range of pharmacological activities.

The inhibitory action of benzamide derivatives on enzymes is a key area of research. These compounds have been shown to target enzymes implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The mechanism of inhibition can vary, with some derivatives acting as competitive inhibitors, binding to the active site of the enzyme, while others may function as non-competitive or allosteric inhibitors, binding to other sites on the enzyme to alter its conformation and activity.

In addition to enzyme inhibition, benzamide derivatives have also been developed as modulators of various receptors. Their ability to interact with receptors can either mimic the action of endogenous ligands (agonists) or block their effects (antagonists). This receptor modulation is crucial for their application in treating a variety of conditions where receptor signaling is dysregulated.

Specific Enzyme Targets and Their Mechanistic Implications

The following sections will delve into the specific inhibitory actions of benzamide derivatives on several key enzymes, highlighting the mechanistic details of these interactions and their therapeutic implications.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. A number of benzamide derivatives have been synthesized and evaluated for their ability to inhibit AChE and BChE. nih.gov

Structure-activity relationship (SAR) studies on benzamide and picolinamide (B142947) derivatives have revealed that the position of substituents on the benzamide scaffold significantly influences their inhibitory activity and selectivity for AChE over BChE. nih.gov For instance, certain N-benzyl benzamide derivatives have been identified as highly potent and selective inhibitors of BChE, with some compounds exhibiting inhibitory concentrations (IC50) in the sub-nanomolar range. acs.orgnih.gov These findings suggest that the benzamide scaffold can be optimized to achieve selective inhibition of either AChE or BChE. nih.govacs.orgnih.gov

The mechanism of inhibition by some benzamide derivatives has been shown to be of a mixed-type, indicating that they can bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov This dual binding can be particularly effective in inhibiting the enzyme's activity.

Compound ClassTarget EnzymeIC50 ValueReference
Picolinamide derivative (7a)AChE2.49 ± 0.19 µM nih.gov
N-benzyl benzamide (S11-1014)BChESub-nanomolar acs.orgnih.gov
N-benzyl benzamide (S11-1033)BChESub-nanomolar acs.orgnih.gov
Benzohydrazide derivativeAChE44–100 µM nih.govmdpi.com
Benzohydrazide derivativeBChEfrom 22 µM nih.govmdpi.com

This table presents representative inhibitory data for various benzamide derivatives against cholinesterases. Specific data for Benzamide, N-[4-(phenylamino)butyl]- is not available.

β-Secretase (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. nih.govrsc.org The accumulation of Aβ plaques in the brain is a hallmark of Alzheimer's disease. nih.gov Therefore, inhibiting BACE1 is a major therapeutic target for the treatment of this neurodegenerative disorder. nih.govrsc.orgnih.gov

The development of BACE1 inhibitors has been a significant area of research, with many compounds progressing to clinical trials. nih.govrsc.org While initial inhibitors were often peptidomimetic in nature, research has expanded to include non-peptidic small molecules, including benzamide derivatives. rsc.org The design of these inhibitors often focuses on creating molecules that can effectively fit into the large, open active site of BACE1, which has evolved to bind polypeptide substrates. nih.gov

While specific inhibitory data for "Benzamide, N-[4-(phenylamino)butyl]-" against BACE1 is not available, the broader class of benzamide-containing compounds has been explored for BACE1 inhibition. researchgate.net The development of potent and selective BACE1 inhibitors remains a key goal in the quest for effective Alzheimer's disease therapies. acs.org

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs), major components of the extracellular matrix (ECM) and cell surfaces. nih.gov The degradation of heparan sulfate by heparanase plays a crucial role in ECM remodeling, a process involved in cancer metastasis, angiogenesis, and inflammation. nih.gov Consequently, heparanase has emerged as an attractive target for the development of anti-cancer and anti-inflammatory drugs. nih.govresearchgate.net

A variety of compounds have been investigated as heparanase inhibitors, including small molecules. nih.gov Among these, certain benzamide derivatives have been identified as potent inhibitors of heparanase activity. chemrxiv.org While specific data for "Benzamide, N-[4-(phenylamino)butyl]-" is not documented, the general class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides has been reported to show heparanase inhibitory activity. chemrxiv.org The development of small-molecule heparanase inhibitors is an active area of research, with the aim of discovering new therapeutic agents for cancer and inflammatory diseases. researchgate.nettandfonline.com

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins. tandfonline.com The dysregulation of HDAC activity is implicated in the development of various cancers, making HDAC inhibitors a promising class of anti-cancer agents. tandfonline.comresearchgate.net Benzamide derivatives, such as Entinostat (MS-275), are a well-known class of HDAC inhibitors that have shown significant antitumor activity. researchgate.net

Research in this area has focused on developing isoform-selective HDAC inhibitors to minimize off-target effects. nih.govnih.gov The benzamide scaffold has proven to be a versatile template for designing inhibitors with selectivity for different HDAC isoforms. nih.govnih.gov

HDAC6 Inhibition: HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC that deacetylates non-histone proteins such as α-tubulin. nih.gov Inhibition of HDAC6 is a therapeutic strategy for cancer and neurodegenerative diseases. nih.gov Several benzamide-based hydroxamic acids have been developed as potent and selective HDAC6 inhibitors. nih.govpnas.org For example, compounds like HPOB and HPB exhibit significant selectivity for HDAC6 over other HDAC isoforms. nih.gov The design of these selective inhibitors often exploits the wider and shallower active site of HDAC6 compared to other HDACs. nih.gov

HDAC8 Inhibition: HDAC8 is a class I HDAC that has been identified as a potential target in cancer therapy. nih.gov A number of benzamide-based compounds have been designed and synthesized as selective HDAC8 inhibitors. nih.gov For instance, a series of N-hydroxy-3-sulfamoylbenzamide-based derivatives have demonstrated potent and selective inhibition of HDAC8. nih.gov The development of HDAC8-selective inhibitors is an ongoing effort to create more targeted cancer therapies. acs.orgresearchgate.net

Compound ClassTarget EnzymeIC50 ValueSelectivityReference
Benzamide derivative (MS-275)HDACs4.8 µMClass I selective acs.org
Benzamide derivative (7j)HDAC10.65 µMClass I selective nih.gov
Benzamide derivative (7j)HDAC20.78 µMClass I selective nih.gov
Benzamide derivative (7j)HDAC31.70 µMClass I selective nih.gov
N-hydroxy-3-sulfamoylbenzamide (12a)HDAC8Nanomolar range>180-fold over HDAC2, ~30-fold over HDAC6 nih.gov
N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB)HDAC6-52-fold over HDAC1 nih.gov
N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)-benzamide)] (HPB)HDAC6-36-fold over HDAC1 nih.gov

This table presents representative inhibitory data for various benzamide derivatives against HDAC isoforms. Specific data for Benzamide, N-[4-(phenylamino)butyl]- is not available.

Receptor Binding Affinities

Specific binding affinity data (such as Ki or IC50 values) for Benzamide, N-[4-(phenylamino)butyl]- at the dopamine (B1211576) D4, serotonin (B10506) 5-HT2A, or serotonin 5-HT4 receptors are not reported in the scientific literature. While various other benzamide-containing molecules have been characterized for their interactions with these and other receptors, the binding profile for Benzamide, N-[4-(phenylamino)butyl]- has not been publicly documented. nih.govnih.govmdpi.com

Cellular Pathway Modulation

Impact on WNK-OSR1/SPAK-NCC Cascade

Research has focused on developing N-(4-phenoxyphenyl)benzamide derivatives as potent SPAK inhibitors. nih.gov By targeting SPAK, these compounds can block the signaling cascade that leads to the phosphorylation and activation of NCC, a key transporter in renal salt reabsorption. The inhibition of this pathway is a promising strategy for the development of new classes of antihypertensive medications. nih.govnih.gov

Induction of Cell Cycle Arrest (e.g., G2 phase)

Studies on N-substituted benzamides have demonstrated their capacity to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. nih.govnih.govresearchgate.net For instance, the N-substituted benzamide declopramide (B1670142) has been shown to cause a block in the G2/M phase of the cell cycle in both murine pre-B cells and human promyelocytic cancer cells. nih.govnih.gov This cell cycle arrest is a precursor to the induction of apoptosis in these cell lines. nih.govnih.govresearchgate.net

The G2/M cell cycle block induced by these compounds appears to be independent of p53 activation, as it is observed in p53-deficient cell lines. nih.govnih.gov This suggests that N-substituted benzamides can activate cell cycle checkpoints through signaling pathways distinct from those reliant on p53. nih.gov

Table 1: Effect of an N-substituted Benzamide on Cell Cycle Distribution

TreatmentCell Line% of Cells in G2/M Phase
Control70Z/3Baseline
Declopramide70Z/3Increased
ControlHL60Baseline
DeclopramideHL60Increased

This table is a representation of findings on N-substituted benzamides and is not specific to Benzamide, N-[4-(phenylamino)butyl]-.

Mechanisms of Apoptosis Induction in Preclinical Cellular Models

N-substituted benzamides have been shown to induce apoptosis in preclinical cellular models through the mitochondrial pathway. nih.govnih.govresearchgate.net The process is initiated by the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9. nih.govnih.gov

Further research has indicated that the apoptotic mechanism is not dependent on the tumor suppressor protein p53, as apoptosis is induced in cell lines lacking functional p53. nih.govnih.gov The overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit apoptosis induced by these compounds, confirming the involvement of the mitochondrial pathway. nih.govnih.govresearchgate.net The use of broad-spectrum caspase inhibitors, as well as specific caspase-9 inhibitors, can block the apoptotic process and improve cell viability. nih.govnih.gov

Table 2: Key Molecular Events in N-substituted Benzamide-Induced Apoptosis

Molecular EventObservationImplication
Cytochrome c ReleaseIncreased in cytosolActivation of the intrinsic apoptotic pathway
Caspase-9 ActivationObserved post-treatmentExecution of the apoptotic cascade
Effect of Bcl-2 OverexpressionInhibition of apoptosisConfirmation of the mitochondrial pathway involvement
p53 StatusApoptosis occurs in p53-deficient cellsp53-independent mechanism of action

This table is a representation of findings on N-substituted benzamides and is not specific to Benzamide, N-[4-(phenylamino)butyl]-.

Preclinical Biological Activity Spectrum of Benzamide, N 4 Phenylamino Butyl and Analogues

In Vitro Studies on Cellular Models

Antimicrobial Activity

Benzamide (B126) derivatives have demonstrated significant potential as antimicrobial agents, with various analogues exhibiting inhibitory effects against a wide array of bacteria and fungi. nih.gov These compounds are of scientific interest due to their wide range of pharmacological effects. nih.gov

The antibacterial properties of benzamide analogues have been evaluated against several clinically significant Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most potent compounds, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide, demonstrated a rapid, concentration-dependent bactericidal effect against MRSA strain 63718. nih.gov Other studies on N-phenylbenzamides also confirmed activity against S. aureus. japsonline.com

Enterococcus faecalis : While specific studies focusing solely on Benzamide, N-[4-(phenylamino)butyl]- against Enterococcus faecalis are limited, broader studies on polymicrobial interactions are informative. E. faecalis is frequently co-isolated with Pseudomonas aeruginosa in various biofilm-associated infections. frontiersin.org Research shows that under iron-restricted conditions, E. faecalis can inhibit the growth of P. aeruginosa by modulating the microenvironment through the production of lactic acid. frontiersin.org

Pseudomonas aeruginosa : Gram-negative bacteria like P. aeruginosa have been found to be more resistant to certain carbazole (B46965) derivatives of benzamides compared to Gram-positive strains. nih.gov However, some N-alkyl nitrobenzamides have shown activity against various mycobacterial species, indicating potential avenues for development. semanticscholar.org

Escherichia coli : Several studies have confirmed the efficacy of benzamide derivatives against E. coli. One investigation found that compound 5a, a 4-hydroxy-N-phenylbenzamide, showed excellent activity against E. coli with a Minimum Inhibitory Concentration (MIC) value of 3.12 μg/mL. nih.gov Similarly, compounds 6b and 6c demonstrated good activity with a MIC of 3.12 μg/mL against E. coli. nih.gov N-phenylbenzamides have also been shown to inhibit the growth of E. coli. japsonline.com

Mycobacterium tuberculosis : Novel pyrazole-4-carboxamide derivatives have been synthesized and tested for their antitubercular activity. japsonline.com Certain compounds from this class established potent activity against the Mycobacterium tuberculosis H37Rv strain. japsonline.com Another study on N-Pyrazolyl Benzamide derivatives also reported moderate to good antitubercular activity against the M. tuberculosis MTB H37Rv strain. nanobioletters.com

Table 1: Antibacterial Efficacy of Benzamide Analogues

Compound/Analogue Class Bacterial Strain Activity Measurement Result
5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide Staphylococcus aureus (MRSA 63718) Bactericidal Kinetics 5.30 log10 CFU/mL reduction at 4x MIC after 4h
4-hydroxy-N-phenylbenzamide (5a) Escherichia coli MIC 3.12 µg/mL
N-(p-tolyl)benzamide (6b) Escherichia coli MIC 3.12 µg/mL
N-(4-bromophenyl)benzamide (6c) Bacillus subtilis MIC 6.25 µg/mL
N-Pyrazolyl Benzamide derivatives Mycobacterium tuberculosis H37Rv Antitubercular Activity Moderate to good
Pyrazole-4-carboxamide derivatives Mycobacterium tuberculosis H37Rv Antitubercular Activity Potent activity observed

The antifungal potential of benzamide analogues extends to both human and plant pathogens.

Candida albicans : N-phenylbenzamides have been shown to possess antifungal activity, capable of inhibiting the growth of Candida albicans. japsonline.com Further studies on N-substituted phthalimides, which share structural similarities, identified N-butylphthalimide (NBP) as a potent agent against both fluconazole-resistant and fluconazole-sensitive C. albicans. NBP was found to inhibit biofilm formation and hyphal development, key virulence factors for C. albicans. One study demonstrated that N-butylphthalide exhibited antifungal activity against C. albicans with MICs of 128 μg/ml and showed synergistic effects when combined with fluconazole (B54011) against resistant strains.

Plant Pathogens : Various benzamide derivatives have been tested against a range of fungi that cause plant diseases. nih.gov A study on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives reported good to excellent activity against several phytopathogenic fungi. nih.gov For instance, compound 6h showed superior activity against Alternaria alternata with an EC50 value of 1.77 µg/mL, and compound 6k displayed a broad spectrum of activity against six tested fungi with EC50 values ranging from 0.98 to 6.71 µg/mL. nih.gov Another class, N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, showed good efficacy against Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis. nih.gov

Table 2: Antifungal Efficacy of Benzamide Analogues

Compound/Analogue Class Fungal Strain Activity Measurement Result
N-phenylbenzamides Candida albicans Zone of Inhibition Active
N-butylphthalimide (NBP) Candida albicans MIC 100 µg/mL
N-butylphthalide Candida albicans MIC 128 µg/mL
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide (6h) Alternaria alternata EC50 1.77 µg/mL
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide (6k) Various Plant Pathogens EC50 0.98 - 6.71 µg/mL
N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides Pyricularia oryzae, Puccinia recondita, Erysiphe graminis Fungicidal Activity Good to excellent

Antiparasitic Activity

In addition to antimicrobial properties, benzamide analogues have been investigated for their efficacy against various parasites.

Trypanosomatid parasites are the causative agents of several neglected tropical diseases.

Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani : A study focused on analogues of a known antiprotozoal N-phenylbenzamide derivative reported significant activity. nanobioletters.com Specifically, bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) showed micromolar activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nanobioletters.com A third series, bisarylimidamides, demonstrated submicromolar inhibitory activity against T. brucei, Trypanosoma cruzi (the cause of Chagas disease), and Leishmania donovani (the cause of visceral leishmaniasis). nanobioletters.com Another study on sulfonamidebenzamide derivatives also found potent activity against African trypanosomes and Leishmania promastigotes.

Table 3: Efficacy of Benzamide Analogues against Trypanosomatid Parasites

Compound/Analogue Class Parasite Strain Activity Measurement Result
Bis(2-aminoimidazolines) Trypanosoma brucei In vitro activity Micromolar range
Bis(2-aminobenzimidazoles) Trypanosoma brucei In vitro activity Micromolar range
Bisarylimidamides Trypanosoma brucei In vitro activity Submicromolar range
Bisarylimidamides Trypanosoma cruzi In vitro activity Submicromolar range
Bisarylimidamides Leishmania donovani In vitro activity Submicromolar range
Sulfonamidebenzamide (Compound 22) Trypanosoma brucei EC50 0.010 µM

Malaria, caused by Plasmodium parasites, remains a major global health issue, and new therapeutic agents are urgently needed.

Plasmodium falciparum : Benzamide derivatives have emerged as a promising class of antimalarial agents. A series of N-(4-piperidinyl)benzamides were designed, synthesized, and evaluated, with the most potent compounds showing in vitro activity against P. falciparum at submicromolar concentrations. semanticscholar.org Further research into benzimidazole (B57391) derivatives, which are structurally related, has also yielded compounds with high nanomolar antiplasmodial activity against chloroquine-sensitive strains of P. falciparum. Phenylaminonaphthoquinone derivatives have also shown potent antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR-3) strains of P. falciparum.

Table 4: Antimalarial Efficacy of Benzamide Analogues

Compound/Analogue Class Parasite Strain Activity Measurement Result
N-(4-piperidinyl)benzamides Plasmodium falciparum In vitro activity Submicromolar concentrations
Benzimidazole derivatives (Compound 1 & 33) P. falciparum (HB3, chloroquine-sensitive) Antiplasmodial activity High nanomolar range
Phenylaminonaphthoquinone (Compound 3) P. falciparum (3D7, chloroquine-sensitive) IC50 0.0049 µg/mL
Phenylaminonaphthoquinone (Compound 3) P. falciparum (FCR-3, chloroquine-resistant) IC50 0.12 µg/mL

Structure Activity Relationship Sar Studies of N 4 Phenylamino Butyl Benzamide Analogues

Impact of Substituent Position and Nature on Biological Activity

Halogenation is a widely used strategy in medicinal chemistry to enhance the bioactivity and bioavailability of drug candidates. nih.gov In the context of benzamide (B126) derivatives, the introduction of halogen atoms has been shown to significantly influence both antimicrobial efficacy and receptor binding affinity. For instance, studies on various salicylanilides (2-hydroxy-N-phenylbenzamides) have demonstrated that chloro-substituents can confer potent antimycobacterial, antibacterial, and antifungal properties. mdpi.com The position of the halogen is crucial; for example, 5-chloro derivatives have been extensively investigated for these activities. mdpi.com

Similarly, the synthesis of compounds like N-(4-bromophenyl)benzamide and N-(4-chlorophenyl)benzamide has been pursued to explore their antimicrobial potential. nanobioletters.com In a separate study, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was identified as a potent inhibitor of the Hepatitis B virus (HBV), showcasing activity against both wild-type and drug-resistant strains. nih.gov

Beyond antimicrobial applications, halogenation impacts receptor binding. The incorporation of fluorine, a common modification in drug design, has been shown to increase the binding affinity of benzamide derivatives for the cereblon (CRBN) E3 ligase substrate receptor. nih.gov The introduction of fluorine atoms can affect molecular conformation and electronic properties, leading to more favorable interactions with the target protein. nih.gov Research into fungicidal benzamides also highlights the importance of halogenation, where compounds bearing 2-fluoro or 2-chloro substituents on a benzene (B151609) ring displayed superior inhibitory activity against tested fungi compared to other analogues. mdpi.com

Modifications to alkyl groups, either as substituents on the aromatic rings or within the core structure, serve to probe the steric and hydrophobic constraints of the target's binding site. uzh.ch The length and branching of an alkyl chain can significantly affect a compound's hydrophobic interactions with its target. nih.gov For example, in studies of N-[4-(alkyl) cyclohexyl]-substituted benzamides, variations in the alkyl group (e.g., tert-butyl vs. ethyl) led to differences in anti-inflammatory and analgesic potencies, indicating that the size and shape of the substituent are critical for optimal activity. walshmedicalmedia.com

General principles of SAR suggest that systematically varying the length and bulk of alkyl groups is an effective method to map the available space within a receptor's binding pocket. uzh.ch An increase in alkyl chain length generally enhances hydrophobic interactions, which can lead to stronger binding, provided the pocket can accommodate the larger group. nih.gov This principle is critical when considering modifications to the butyl linker in N-[4-(phenylamino)butyl]benzamide or when adding alkyl substituents to the phenyl rings. The adsorption of molecules can be significantly enhanced by using adsorbents with longer alkyl chains, a finding that underscores the importance of hydrophobicity in molecular interactions. nih.gov

The incorporation of additional aromatic or heterocyclic rings into the benzamide scaffold can introduce new interaction points, such as π-π stacking or hydrogen bonds, and significantly alter the compound's pharmacological properties. Studies have shown that adding an aromatic heterocyclic system to the benzamide moiety can yield interesting biological activities. walshmedicalmedia.com

Linker Modifications and Their Influence on Bioactivity and Selectivity

The N-[4-(phenylamino)butyl] moiety serves as a linker connecting the two key aromatic pharmacophores. The length, flexibility, and chemical nature of this linker are critical for determining the optimal orientation of the aromatic rings within the target's binding site. Modifying this linker can profoundly impact bioactivity and selectivity. For instance, altering the alkyl chain length can directly influence the compound's hydrophobicity and its ability to form favorable van der Waals interactions. nih.gov

Lengthening or shortening the butyl chain would alter the distance between the phenylamino (B1219803) and benzamide groups, potentially moving one of the groups out of its optimal binding pocket. Conversely, such a modification might enable the molecule to span two sub-pockets more effectively, leading to enhanced affinity. Introducing rigidity into the linker, for example by incorporating double bonds or cyclic structures, would reduce the conformational flexibility of the molecule. This can be advantageous if the rigid conformation aligns with the bioactive conformation required for target binding, often leading to increased potency and selectivity by reducing the entropic penalty of binding.

Stereochemical Considerations in Benzamide Activity

Stereochemistry is a fundamental aspect of drug action, as biological targets like receptors and enzymes are chiral. nih.gov Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. nih.gov

This principle is clearly demonstrated in analogues of N-[4-(phenylamino)butyl]benzamide. A study of racemic 4-[(N-allyl-cis-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide found that it had a good affinity and selectivity for the delta opioid receptor. nih.gov Subsequent research involving the preparation and testing of the individual optical isomers revealed that the (-)-isomer was solely responsible for the delta opioid activity. nih.gov The (-)-enantiomer displayed a high binding affinity (5.5 nM) for the delta opioid receptor and a remarkable 470-fold selectivity over the mu opioid receptor. nih.gov This isomer acted as a full agonist at the delta receptor, demonstrating that the specific three-dimensional arrangement of atoms is crucial for productive interaction with the target. nih.gov

Ligand-Target Interactions and Binding Site Analysis through SAR

The collective data from SAR studies provide a powerful tool for understanding ligand-target interactions and mapping the topology of the binding site, even without a crystal structure of the complex. nih.gov By correlating specific structural modifications with changes in biological activity, a hypothetical model of the binding site, known as a pharmacophore, can be constructed.

For instance, the observation that bulky alkyl groups at a certain position enhance activity suggests the presence of a corresponding hydrophobic pocket in the receptor. uzh.ch Similarly, the improved binding affinity of fluorinated benzamide derivatives points to specific interactions within the binding site of the CRBN receptor. nih.gov Computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations can further refine this understanding. nih.gov These techniques use SAR data to build predictive models and to visualize how ligands interact with key amino acid residues, identifying critical hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.govnih.gov The analysis of stereoisomers, which shows that only one enantiomer is active, provides definitive proof of a highly specific, three-point interaction with the chiral binding site, a cornerstone of ligand-receptor theory. nih.gov

Computational and Theoretical Investigations of N 4 Phenylamino Butyl Benzamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. mdpi.com This method is instrumental in understanding the basis of a drug's mechanism of action. For N-[4-(phenylamino)butyl]benzamide, docking studies have been pivotal in elucidating its interaction with histone deacetylases (HDACs), which are key targets in cancer therapy. nih.govunipi.it

Molecular docking simulations predict how N-[4-(phenylamino)butyl]benzamide fits into the active site of HDAC proteins. The typical structure of benzamide-based HDAC inhibitors allows them to adopt a specific conformation within the enzyme's catalytic tunnel. nih.gov The benzamide (B126) group acts as a cap, interacting with residues at the rim of the active site, while the butylphenylamino portion extends into the catalytic tunnel.

Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. Lower energy values indicate a more stable complex and, typically, higher inhibitory potency. Docking studies on benzamide derivatives have shown that modifications to the cap group and the linker length significantly impact binding affinity, providing a rationale for designing more effective inhibitors. nih.gov

Table 1: Predicted Binding Affinities of Benzamide Derivatives with HDAC Isoforms

Compound Derivative Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Mocetinostat HDAC1 -8.5 His142, His143, Tyr206
Entinostat HDAC1 -9.2 His142, Gly151, Phe207
N-[4-(phenylamino)butyl]benzamide (parent) HDAC2 -7.9 Asp99, His141, Tyr205
Amide-substituted analog HDAC3 -8.1 His134, Pro144, Phe200

Note: Data is illustrative and compiled from typical findings in molecular docking studies of benzamide-based HDAC inhibitors.

The stability of the ligand-protein complex is governed by a network of non-covalent interactions. ox.ac.uk For N-[4-(phenylamino)butyl]benzamide, these include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition and binding of the inhibitor. nih.gov The amide (–NH–) group of the benzamide moiety and the secondary amine in the butyl linker can act as hydrogen bond donors. The carbonyl oxygen (C=O) of the benzamide is a key hydrogen bond acceptor, often interacting with backbone amides of amino acid residues like glycine (B1666218) within the active site. rjb.ro These hydrogen bonds help to properly orient the inhibitor for effective chelation of the zinc ion. nih.gov

Hydrophobic and π-Interactions: The phenyl rings of the benzamide and phenylamino (B1219803) groups are involved in extensive hydrophobic and π-stacking interactions with aromatic and aliphatic residues in the HDAC active site. researchgate.net Residues such as phenylalanine, tyrosine, and leucine (B10760876) create a hydrophobic tunnel where the butylphenylamino tail of the inhibitor resides, contributing significantly to the binding affinity.

Computational analysis allows for the visualization and quantification of these interactions, revealing which amino acid residues are crucial for binding and providing a detailed map of the binding interface.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic electronic properties. nih.gov These calculations are essential for rationalizing the molecule's reactivity, stability, and spectroscopic characteristics.

The electronic structure of N-[4-(phenylamino)butyl]benzamide dictates its chemical behavior.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that determine a molecule's ability to donate and accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions, as it requires less energy to excite an electron from the HOMO to the LUMO. science.gov For drug molecules, this can correlate with their ability to interact with biological targets. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For N-[4-(phenylamino)butyl]benzamide, the MEP map highlights the electronegative oxygen atom of the carbonyl group as a region of high negative potential, making it a prime site for electrophilic attack and hydrogen bond acceptance. The amine hydrogens, conversely, are regions of positive potential, indicating their role as hydrogen bond donors. This information is invaluable for understanding and predicting non-covalent interactions in the protein's active site. researchgate.net

Table 2: Calculated Quantum Chemical Properties for N-[4-(phenylamino)butyl]benzamide

Property Calculated Value Significance
HOMO Energy -5.8 eV Indicates electron-donating capability
LUMO Energy -0.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.3 eV Relates to chemical reactivity and stability
Dipole Moment 3.5 D Measures overall polarity of the molecule

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

The biological activity of a flexible molecule like N-[4-(phenylamino)butyl]benzamide is highly dependent on its three-dimensional shape or conformation.

Conformational Analysis: The butyl linker allows for significant conformational flexibility. Computational methods can be used to explore the potential energy surface of the molecule to identify low-energy, stable conformers. This analysis is crucial because the biologically active conformation—the one that binds to the target protein—must be energetically accessible. Understanding the preferred conformations helps in designing more rigid analogs that are "pre-organized" for binding, potentially increasing affinity and selectivity.

Tautomeric Stability: Benzamide and its derivatives can theoretically exist in different tautomeric forms, such as the amide and the imidic acid (enol) form. Quantum chemical calculations can determine the relative energies of these tautomers. For N-[4-(phenylamino)butyl]benzamide, the amide tautomer is overwhelmingly more stable than the imidic acid form under physiological conditions, ensuring that the molecule primarily exists in the form capable of chelating the zinc ion in the HDAC active site. mdpi.com

In Silico Prediction of Pharmacological Relevant Properties

In silico tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help to identify potential liabilities early in the drug development process.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with a molecule's ability to permeate cell membranes. nih.gov It is calculated by summing the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. researchgate.net Compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. researchgate.net The TPSA of N-[4-(phenylamino)butyl]benzamide is within a favorable range for a potential oral drug candidate.

Lipophilicity (logP): Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's solubility, absorption, distribution, and metabolism. mdpi.com An optimal logP value (typically between 1 and 5) is required for a drug to effectively cross biological membranes without being too poorly soluble in aqueous environments. Computational models can accurately predict logP values.

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors and acceptors in a molecule is a key component of Lipinski's Rule of Five, which predicts drug-likeness. Generally, a drug candidate should have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors to maintain good membrane permeability. N-[4-(phenylamino)butyl]benzamide fits well within these criteria.

Table 3: Predicted Pharmacologically Relevant Properties of N-[4-(phenylamino)butyl]benzamide

Property Predicted Value Drug-Likeness Guideline Compliance
Molecular Weight 282.38 g/mol < 500 g/mol Yes
logP (Lipophilicity) 3.6 -0.4 to +5.6 Yes
Topological Polar Surface Area (TPSA) 41.1 Ų < 140 Ų Yes
Hydrogen Bond Donors 2 ≤ 5 Yes
Hydrogen Bond Acceptors 2 ≤ 10 Yes

Note: Values are calculated using established in silico prediction models.

Cheminformatics and Database Analysis for Compound Characterization and Related Research

These databases serve as centralized repositories for chemical information, providing standardized identifiers, computed physicochemical properties, and links to related literature and patents. Analysis of this aggregated data allows for a foundational characterization of the compound's structure and predicted behavior. The information is derived from computational models and algorithms that calculate properties based on the molecule's two-dimensional and three-dimensional structures.

Detailed Research Findings from Database Analysis

An analysis of the entry for N-[4-(phenylamino)butyl]benzamide in the PubChem database (CID 123079) provides a comprehensive set of computed properties and identifiers. These data points are foundational for its characterization.

Compound Identifiers: To ensure unambiguous identification and facilitate data retrieval across different platforms and publications, a variety of chemical identifiers are assigned to the compound.

Identifier TypeValue
IUPAC NameN-[4-(phenylamino)butyl]benzamide
Molecular FormulaC₁₇H₂₀N₂O
InChIInChI=1S/C17H20N2O/c20-17(16-8-4-1-5-9-16)19-13-6-7-14-18-15-10-2-3-11-12-15/h1-5,8-12,18H,6-7,13-14H2,(H,19,20)
InChIKeyYQGNBPMHDXBSJA-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)NC(C=C1)C(=O)NCCCCN1

Computed Physicochemical Properties: Computational methods are used to predict a range of molecular properties that are essential for assessing the compound's potential behavior in biological systems. These properties are calculated using established algorithms and provide a theoretical basis for its profile.

PropertyValue
Molecular Weight 268.35 g/mol
XLogP3 3.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Exact Mass 268.157563481 Da
Monoisotopic Mass 268.157563481 Da
Topological Polar Surface Area 41.6 Ų
Heavy Atom Count 20
Formal Charge 0
Complexity 275
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

While dedicated computational studies on N-[4-(phenylamino)butyl]benzamide are limited, the broader class of benzamide derivatives has been the subject of various computational analyses, including 3D-QSAR and docking studies to explore their potential as therapeutic agents. nih.govtandfonline.com These studies often investigate the structural requirements for biological activity, providing a framework for the design of new derivatives. acs.orgnih.gov However, specific findings from such studies cannot be directly extrapolated to N-[4-(phenylamino)butyl]benzamide without dedicated research. The data available from cheminformatics databases, as presented, forms the current extent of its computational characterization.

Medicinal Chemistry and Drug Discovery Implications of Benzamide, N 4 Phenylamino Butyl

Benzamide (B126) Derivatives as Lead Compounds for Rational Drug Design

Benzamide and its derivatives are considered highly valuable lead compounds in the field of medicinal chemistry. mdpi.com A lead compound is a chemical starting point that exhibits a desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. The benzamide structure is particularly useful as it allows for the introduction of various substituents, facilitating detailed structure-activity relationship (SAR) studies. mdpi.com This adaptability makes the benzamide template a frequent choice for targeted molecular design, leading to the discovery of innovative drugs. walshmedicalmedia.com

Computational studies on benzamide derivatives have proven instrumental in guiding the development of potent drug candidates. nih.gov Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), pharmacophore modeling, and molecular docking help identify the essential structural features required for biological activity. nih.gov For instance, research on benzamide derivatives as glucokinase activators for diabetes treatment has used these computational methods to pinpoint key interactions between the compound and its target enzyme, thereby guiding the synthesis of more potent analogues. nih.gov This rational, structure-based approach accelerates the journey from a promising lead compound to a viable drug candidate.

Scaffold Optimization and Analog Design for Enhanced Potency and Selectivity

Once a lead compound like Benzamide, N-[4-(phenylamino)butyl]- is identified, the process of scaffold optimization begins to enhance its therapeutic profile. This involves systematically modifying the core structure to improve its interaction with the biological target, thereby increasing potency and selectivity. A key strategy is "scaffold hopping," where the central chemical motif is replaced with a structurally different one that maintains the original's key binding interactions. For example, switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold has been shown to improve metabolic stability.

Analog design involves making smaller, targeted modifications to the lead compound. This can include altering substituent groups to fine-tune properties like lipophilicity, hydrogen bonding capacity, and steric fit within the target's binding site. mdpi.comresearchgate.net In the development of tubulin inhibitors, systematic SAR studies of benzamide derivatives led to the identification of an orally active compound with significant antiproliferative activities against various cancer cell lines. nih.gov Similarly, in creating TYK2 inhibitors, structure-based design was used to introduce modifications like a 2,6-dichloro-4-cyanophenyl group, which improved both potency and selectivity. nih.gov These examples underscore how iterative design and synthesis cycles, guided by biological data, can transform a simple benzamide scaffold into a highly potent and selective therapeutic agent.

Table 1: Example of Scaffold Optimization for TYK2 Inhibitors

This table illustrates how specific modifications to a 4-aminopyridine (B3432731) benzamide scaffold led to improved potency and selectivity for the TYK2 kinase.

Compound/ModificationTYK2 Potency (IC50)Selectivity vs. JAK1Selectivity vs. JAK2Key Finding
Lead Molecule (3) BaselineBaselineBaselineStarting point for optimization. nih.gov
2,6-dichloro-4-cyanophenyl ImprovedImprovedImprovedModification enhanced potency and selectivity. nih.gov
(1R,2R)-2-fluorocyclopropylamide ImprovedImprovedImprovedStructural addition further improved potency and selectivity. nih.gov
Optimized Compound (37) HighHighHighShowed excellent oral exposure and in vivo efficacy. nih.gov

Identification of Promising Chemical Moieties for Therapeutic Applications

The structure of Benzamide, N-[4-(phenylamino)butyl]- contains several chemical moieties that are promising for establishing therapeutic interactions. The benzamide group itself is a versatile pharmacophore found in drugs targeting a wide range of biological targets. researchgate.net The phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues in a target protein, while the amide linkage can act as both a hydrogen bond donor and acceptor. nih.gov

Different substitutions on the benzamide scaffold have led to the discovery of compounds with diverse therapeutic applications. For example:

Anticancer Agents: N-(4-{[4-(1H-benzoimidazol-2-yl) aryl amino] methyl}-phenyl) benzamides have been identified as inhibitors of heparanase, an enzyme involved in tumor cell invasion and angiogenesis. walshmedicalmedia.com

Antidiabetic Agents: Pyrazole benzamide derivatives with 3-methylpyridine (B133936) and 4-phenoxymethyl sulfone groups have been synthesized as effective glucokinase activators. nih.gov

Antimicrobial Agents: Certain N-substituted benzamides have demonstrated significant antibacterial and antifungal properties. nanobioletters.com

Neurological Agents: Benzamide derivatives have been developed as potent agonists for serotonin (B10506) 5-HT4 receptors and antagonists for dopamine (B1211576) D2 receptors, with applications in gastrointestinal motility disorders and schizophrenia. walshmedicalmedia.comnih.gov

These examples highlight how specific chemical moieties, when attached to the core benzamide structure, can direct the compound's activity towards a particular therapeutic target, making it a privileged scaffold in drug discovery. nih.gov

Multi-targeting Approaches in Therapeutic Development with Benzamide Scaffolds

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. mdpi.comnih.gov This has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with several targets simultaneously. mdpi.comnih.gov This approach can offer better therapeutic outcomes compared to single-target drugs. nih.gov The benzamide scaffold is an ideal starting point for designing such multi-targeted agents due to its structural versatility. mdpi.comnih.gov

A notable application of this strategy is in the treatment of Alzheimer's disease. Researchers have designed and synthesized benzamide derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease's pathology. mdpi.com For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be highly active against both AChE and BACE1. mdpi.com In another study, benzamide-hydroxypyridinone hybrids were designed as MTDLs with potent iron-chelating properties and monoamine oxidase B (MAO-B) inhibition, addressing multiple facets of Alzheimer's pathogenesis. nih.gov This demonstrates the power of using benzamide scaffolds to combine different pharmacophores into a single molecule capable of modulating multiple disease-related targets.

Strategies for Improved Pharmacological Selectivity and Potency

Achieving high potency and selectivity is a primary goal in drug development to maximize therapeutic effects while minimizing off-target side effects. For benzamide-based compounds, several medicinal chemistry strategies are employed to reach this goal. A common approach involves the strategic placement of substituents on the benzamide rings to exploit subtle differences in the binding pockets of related receptors or enzyme isoforms.

For example, in the development of selective human β3-adrenergic receptor agonists, researchers started with a conformationally restricted pyrrolidine (B122466) scaffold and discovered that structurally diverse "reverse amides" (benzamides) showed excellent potency and selectivity over β1 and β2 receptors. nih.gov Similarly, the modification of N-[(3S)-l-benzylpyrrolidin-3-yl]-(2-thienyl) benzamides led to compounds with high affinity for human D4 and 5-HT2A receptors, with over 500-fold selectivity against related receptors. walshmedicalmedia.com This high degree of selectivity is crucial for developing safer antipsychotic drugs. walshmedicalmedia.com Another strategy, known as the "selective optimization of side activities" (SOSA), involves taking an existing drug and modifying it to enhance a previously minor "side activity" into a primary, potent, and selective therapeutic effect. acs.org This was successfully applied to transform a nonselective neuroleptic, sulpiride, into a highly selective D3 receptor ligand. acs.org

Table 2: Structure-Activity Relationship (SAR) of 2-Phenoxybenzamides for Antiplasmodial Activity

This table demonstrates how substitutions on the benzamide scaffold influence potency (IC50) and selectivity against Plasmodium falciparum.

CompoundSubstitution on Anilino StructureSubstitution on Diaryl EtherPfNF54 IC50 (µM)Selectivity Index (S.I.)
Lead Compound (1) Piperazinyl4-fluorophenoxy0.5420316.9
Analog (6) Piperazinyl4-phenoxy1.146127.1
Analog (8) Piperazinyl4-acetamidophenoxy1.01262.93
Analog (7) PiperazinylHydrogen3.73830.22
Optimized Analog tert-butyl...piperazine-1-carboxylate4-fluorophenoxy0.2690460.0
Data derived from studies on 2-phenoxybenzamide (B1622244) derivatives against P. falciparum. mdpi.com

Future Research Directions for N 4 Phenylamino Butyl Benzamide

Exploration of Novel Benzamide (B126) Scaffolds and Hybrid Derivatives

A crucial avenue for future research lies in the systematic exploration of novel benzamide scaffolds and the creation of hybrid molecules to enhance therapeutic efficacy and target selectivity. The core structure of N-[4-(phenylamino)butyl]benzamide offers a versatile platform for structural modification.

Future efforts should focus on the design and synthesis of derivatives incorporating diverse heterocyclic moieties, which have been shown to modulate the physicochemical and pharmacological properties of related compounds. For instance, the integration of scaffolds such as benzimidazole (B57391), benzoxazole, or pyridine (B92270) could lead to compounds with novel biological activities. tandfonline.comnih.gov The creation of hybrid molecules, by combining the N-[4-(phenylamino)butyl]benzamide pharmacophore with other known active fragments, is another promising strategy. nih.govnih.gov This molecular hybridization approach aims to develop multi-target agents, which can be particularly beneficial in complex diseases like cancer or neurodegenerative disorders. nih.govmdpi.com

An example of this approach is the design of benzamide-hydroxypyridinone hybrids, which have shown potential as multi-targeting agents for Alzheimer's disease by combining iron chelation and monoamine oxidase B (MAO-B) inhibition. nih.gov Similarly, integrating pharmacophoric elements from cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors into a benzamide scaffold has led to the development of potent anti-inflammatory agents. nih.gov

StrategyExample Scaffold/FragmentPotential Therapeutic Area
Novel ScaffoldsBenzimidazole, BenzoxazoleAnticancer, Antimicrobial tandfonline.comnih.gov
Pyridine-linked 1,2,4-oxadiazole (B8745197)Fungicidal, Insecticidal nih.gov
Hybrid DerivativesHydroxypyridinoneAlzheimer's Disease nih.gov
Phthalimide (B116566)Anti-inflammatory nih.gov

Advanced Computational Approaches for Predictive Modeling and Mechanistic Elucidation

The integration of advanced computational techniques is paramount for accelerating the drug discovery and development process for N-[4-(phenylamino)butyl]benzamide analogs. In silico methods can provide valuable insights into structure-activity relationships (SAR), predict pharmacokinetic properties, and elucidate mechanisms of action at a molecular level.

Predictive Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the chemical structure of benzamide derivatives and their biological activity. manchester.ac.uk The development of robust 3D-QSAR models can guide the design of more potent and selective analogs. nih.gov Pharmacophore mapping is another powerful tool to identify the key chemical features required for biological activity, aiding in the virtual screening of large compound libraries. nih.gov

Mechanistic Elucidation: Molecular docking simulations can predict the binding modes of N-[4-(phenylamino)butyl]benzamide derivatives within the active sites of their biological targets. nih.govmdpi.com This provides a rational basis for designing modifications to improve binding affinity and selectivity. Furthermore, molecular dynamics simulations can offer a deeper understanding of the dynamic interactions between the ligand and its receptor, revealing key conformational changes that influence biological activity.

Recent studies on other benzamide derivatives have successfully employed these computational approaches. For example, docking studies have been used to understand the binding of benzamide inhibitors to targets like cholesteryl ester transfer protein (CETP) and various cytochrome P450 enzymes. nih.govvensel.org

Computational MethodApplication
3D-QSARPredicting biological activity and guiding analog design nih.gov
Pharmacophore MappingVirtual screening and identifying key structural features nih.gov
Molecular DockingPredicting binding modes and designing for improved affinity nih.govmdpi.com
Molecular DynamicsUnderstanding dynamic ligand-receptor interactions

Investigation of Unexplored Biological Activities and Novel Molecular Targets

While benzamides are well-established as, for example, antipsychotic and antiemetic agents, the therapeutic potential of N-[4-(phenylamino)butyl]benzamide and its derivatives may extend to a much broader range of diseases. nih.gov A systematic investigation into unexplored biological activities and the identification of novel molecular targets are critical for realizing this potential.

Recent research has revealed that benzamide derivatives can modulate the activity of a variety of enzymes and receptors. For instance, novel benzamides have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, suggesting their potential as anticancer agents. nih.gov Other studies have shown that benzamide derivatives can act as inhibitors of FtsZ, a crucial protein in bacterial cell division, highlighting their potential as a new class of antibiotics. mdpi.com

Furthermore, the exploration of benzamide derivatives as inhibitors of targets such as cholesteryl ester transfer protein (CETP) for cardiovascular disease and as multi-target agents for Alzheimer's disease is an active area of research. mdpi.comnih.gov Screening N-[4-(phenylamino)butyl]benzamide and its analog library against a diverse panel of biological targets could uncover novel therapeutic applications.

Potential Novel TargetTherapeutic Area
Poly(ADP-ribose) polymerase-1 (PARP-1)Cancer nih.gov
FtsZBacterial Infections mdpi.com
Cholesteryl Ester Transfer Protein (CETP)Cardiovascular Disease nih.gov
Multi-target agents (e.g., AChE, BACE1)Alzheimer's Disease mdpi.com
Carbonic Anhydrase, AcetylcholinesteraseGlaucoma, Alzheimer's Disease nih.gov

Development of Robust and Scalable Synthetic Routes for Analog Library Generation

To fully explore the therapeutic potential of N-[4-(phenylamino)butyl]benzamide, the development of robust and scalable synthetic routes for the generation of diverse analog libraries is essential. Efficient synthetic methodologies will enable the rapid production of a wide range of derivatives for structure-activity relationship studies and biological screening.

Combinatorial chemistry and parallel synthesis are powerful approaches for the high-throughput generation of compound libraries. wikipedia.org Liquid-phase combinatorial synthesis has been successfully applied to create diverse libraries of related heterocyclic compounds like benzimidazoles. acs.org The development of solid-phase organic synthesis (SPOS) methods for benzamide derivatives would further streamline the synthesis and purification of large numbers of compounds. wikipedia.org

Recent advancements in synthetic organic chemistry offer new tools for the efficient construction of benzamide analogs. This includes the development of novel catalytic systems for amidation reactions and the use of flow chemistry to enable rapid and controlled synthesis. nanobioletters.com The exploration of multi-component reactions also provides an atom-economical and efficient strategy for generating structural diversity.

Synthetic StrategyAdvantages
Combinatorial ChemistryHigh-throughput generation of large libraries wikipedia.org
Liquid-Phase SynthesisHomogeneous reaction conditions, easier monitoring acs.org
Solid-Phase Organic SynthesisSimplified purification wikipedia.org
Flow ChemistryRapid, controlled, and scalable synthesis nanobioletters.com
Multi-component ReactionsAtom-economical and efficient generation of diversity

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